N-Propyl-d7-amine

Description

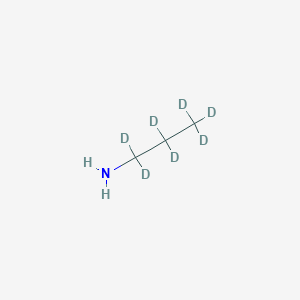

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYKZJWCGVVSQN-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quintessential Standard: A Technical Guide to the Research Applications of N-Propyl-d7-amine

Introduction: The Imperative for Precision in Quantitative Analysis

N-Propyl-d7-amine, in which seven hydrogen atoms on the propyl group have been replaced with deuterium, serves as an ideal internal standard for the quantification of its non-labeled counterpart, n-propylamine, and its derivatives. Its near-identical physicochemical properties to the analyte of interest ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization.[1] However, its increased mass allows it to be distinguished by a mass spectrometer, enabling robust correction for analytical variability.[1] This guide will elucidate the core principles of its application, provide detailed experimental protocols, and explore its utility in diverse research fields.

Part 1: The Cornerstone of Quantitative Mass Spectrometry - N-Propyl-d7-amine as an Internal Standard

The foundational principle underpinning the use of N-Propyl-d7-amine is isotope dilution mass spectrometry (IDMS) . This technique is predicated on the addition of a known quantity of the isotopically labeled standard to a sample prior to any processing steps. The ratio of the analyte to the internal standard is then measured by mass spectrometry. Because the analyte and the standard are chemically identical, any losses incurred during sample preparation or fluctuations in instrument response will affect both compounds equally, leaving their ratio constant. This allows for a highly accurate determination of the analyte's concentration.

The primary advantages of employing N-Propyl-d7-amine as an internal standard include:

-

Correction for Matrix Effects: Biological and environmental samples are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As N-Propyl-d7-amine experiences the same matrix effects as n-propylamine, it provides a reliable means of correction.

-

Compensation for Extraction Inefficiency: The recovery of an analyte during sample preparation can be variable and incomplete. By introducing N-Propyl-d7-amine at the outset, it undergoes the same losses as the native analyte, ensuring the accuracy of the final measurement.

-

Normalization of Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are effectively normalized by the constant ratio of the analyte to the internal standard, leading to enhanced precision and reproducibility.

Experimental Workflow: Isotope Dilution Mass Spectrometry

The following diagram illustrates the logical workflow of a typical quantitative analysis using N-Propyl-d7-amine as an internal standard.

Detailed Protocol: Quantification of n-Propylamine in Human Urine by LC-MS/MS

This protocol provides a step-by-step methodology for the determination of n-propylamine in human urine samples.

1. Materials and Reagents:

-

n-Propylamine (analyte)

-

N-Propyl-d7-amine (internal standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human urine (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard and Sample Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of n-propylamine and N-Propyl-d7-amine in methanol.

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the n-propylamine stock solution with methanol:water (1:1, v/v) to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of N-Propyl-d7-amine in methanol:water (1:1, v/v).

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

To 1 mL of urine, add the internal standard spiking solution.

-

Vortex mix the sample.

-

Perform Solid Phase Extraction (SPE) for sample clean-up and concentration. Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

3. LC-MS/MS Parameters:

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Optimized for separation of n-propylamine |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions for n-Propylamine and N-Propyl-d7-amine

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| n-Propylamine | 60.1 | 43.1 | 15 |

| N-Propyl-d7-amine | 67.1 | 49.1 | 15 |

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Part 2: Elucidating Biological Pathways - N-Propyl-d7-amine in Metabolic Studies

The use of N-Propyl-d7-amine extends beyond simple quantification. As a stable isotope-labeled tracer, it is a powerful tool for investigating the metabolic fate of n-propylamine in biological systems. By administering N-Propyl-d7-amine to an in vivo or in vitro model, researchers can track the appearance of deuterated metabolites using mass spectrometry. This allows for the unambiguous identification of metabolic pathways and the calculation of metabolic turnover rates.

Studies have shown that n-propylamine is metabolized via deamination to propionate.[2][3] This propionate is then converted to propionyl-CoA, which subsequently enters the methylmalonyl-succinate pathway, a central route in cellular metabolism.[2][3]

Metabolic Pathway of n-Propylamine

The following diagram illustrates the metabolic conversion of n-propylamine.

Part 3: Safeguarding Health and Environment - Applications in Toxicology and Environmental Analysis

N-Propyl-d7-amine is a crucial analytical standard in toxicology and environmental monitoring, particularly for the quantification of n-propylamine and its carcinogenic derivative, N-nitrosodi-n-propylamine (NDPA). NDPA can be formed from n-propylamine and is a potent carcinogen that has been detected in various environmental matrices and food products.[4] Regulatory bodies worldwide have set stringent limits for nitrosamines in pharmaceuticals, food, and water, necessitating highly sensitive and accurate analytical methods for their detection.

The use of N-Propyl-d7-amine as an internal standard in GC-MS/MS or LC-MS/MS methods allows for the reliable quantification of NDPA at trace levels in complex matrices. This is critical for assessing human exposure and ensuring compliance with safety regulations.

Protocol Outline: Quantification of N-nitrosodi-n-propylamine (NDPA) in Water by GC-MS/MS

This protocol provides a general framework for the analysis of NDPA in water samples.

1. Sample Preparation:

-

Spike the water sample with a known amount of N-Propyl-d7-amine.

-

Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the nitrosamines.

-

The extract is then ready for GC-MS/MS analysis.

2. GC-MS/MS Parameters:

| Parameter | Condition |

| GC System | Gas chromatograph with a suitable capillary column |

| Injector | Split/splitless injector |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient optimized for nitrosamine separation |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| MRM Transitions | See Table 2 |

Table 2: Representative Multiple Reaction Monitoring (MRM) Transitions for NDPA and its Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-nitrosodi-n-propylamine (NDPA) | 130.1 | 113.1 |

| N-nitroso-di-n-propylamine-d14 | 144.2 | 50.1 |

Note: The use of N-nitroso-di-n-propylamine-d14 is also common for NDPA analysis. The transitions for N-Propyl-d7-amine would need to be determined based on the specific labeling pattern and fragmentation.

Conclusion: An Essential Tool for Modern Research

N-Propyl-d7-amine stands as a testament to the power of stable isotope labeling in advancing analytical science. Its role as an internal standard in isotope dilution mass spectrometry provides researchers with the accuracy, precision, and reliability required to tackle complex quantitative challenges in drug development, metabolic research, and environmental and toxicological analysis. As analytical instrumentation continues to evolve in sensitivity and sophistication, the importance of high-quality, well-characterized internal standards like N-Propyl-d7-amine will only continue to grow, solidifying its place as an essential component in the modern researcher's toolkit.

References

-

Blevins, W. T., & Perry, J. J. (1972). Metabolism of Propane, n-Propylamine, and Propionate by Hydrocarbon-Utilizing Bacteria. Journal of Bacteriology, 112(1), 513–518. [Link]

-

Perry, J. J. (1975). Metabolism of n-propylamine, isopropylamine, and 1,3-propane diamine by Mycobacterium convolutum. Journal of Bacteriology, 124(1), 285–289. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Metabolism of Propane, n-Propylamine, and Propionate by Hydrocarbon-Utilizing Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Propyl-d7-amine: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

<-44>

Abstract: This in-depth technical guide provides a comprehensive overview of N-Propyl-d7-amine, a deuterated isotopologue of n-propylamine. It details the chemical and physical properties, structural information, and spectroscopic data of this stable isotope-labeled compound. The primary focus is on its critical role and application as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and drug metabolism studies. This guide offers field-proven insights and detailed experimental protocols to ensure accurate and reproducible results.

Introduction: The Imperative of Deuterated Internal Standards in Quantitative Analysis

In the precise world of drug development and clinical research, the accurate quantification of analytes in biological matrices is fundamental. Deuterated internal standards are indispensable tools in achieving reliable and reproducible results, especially in complex biological or environmental samples.[1] These isotopically labeled compounds are chemically identical to their non-deuterated counterparts, ensuring they exhibit nearly the same behavior during sample preparation, chromatography, and ionization in mass spectrometry.[1][2] The key difference lies in their increased mass due to the substitution of hydrogen atoms with deuterium, which allows them to be distinguished by a mass spectrometer.[1][3]

N-Propyl-d7-amine serves as an exemplary internal standard. By introducing a known quantity of N-Propyl-d7-amine into a sample, researchers can effectively correct for variations in extraction efficiency, matrix effects, and instrument response.[1][2][4] This technique, known as isotope dilution mass spectrometry (IDMS), is the gold standard for quantitative analysis in LC-MS.[4] This guide will provide a deep dive into the chemical properties and practical applications of N-Propyl-d7-amine.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Propyl-d7-amine is crucial for its effective use in the laboratory.

Core Chemical Data

| Property | Value |

| Chemical Formula | C3H2D7N |

| Molecular Weight | 66.15 g/mol [5] |

| CAS Number | 744184-05-2 |

| Isotopic Purity | ≥98 atom % D |

| Synonyms | 1-Propan-1,1,2,2,3,3,3-d7-amine[6] |

Physical Characteristics

The physical properties of N-Propyl-d7-amine are very similar to its non-deuterated analog, n-propylamine.

| Property | Value |

| Appearance | Colorless liquid[7] |

| Boiling Point | 48 °C (lit.)[7] |

| Melting Point | -83 °C (lit.)[7] |

| Density | 0.803 g/mL at 25 °C |

| Solubility | Soluble in water, ethanol, and other common organic solvents.[7] |

Expert Insight: The near-identical physical properties of N-Propyl-d7-amine and n-propylamine are critical for its function as an internal standard. This ensures co-elution during chromatographic separation, a fundamental requirement for accurate quantification.[8]

Structural and Spectroscopic Details

Chemical Structure

The structure of N-Propyl-d7-amine is identical to that of n-propylamine, with the hydrogen atoms on the propyl chain replaced by deuterium.

Caption: Chemical structure of N-Propyl-d7-amine.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and isotopic purity of N-Propyl-d7-amine.

-

Mass Spectrometry (MS): The key feature of N-Propyl-d7-amine in MS is its mass shift of M+7 compared to the unlabeled compound. The protonated molecule [M+H]+ will appear at m/z 67.16, well-separated from the m/z 60.11 signal of n-propylamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is simplified, with the signals for the propyl chain protons being absent. A signal for the -NH2 protons will be present.

-

¹³C NMR: The carbon signals will be coupled to the deuterium atoms, resulting in characteristic multiplets.

-

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches of the unlabeled compound.

Synthesis and Quality Control

N-Propyl-d7-amine is typically synthesized by the reduction of propionitrile with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄). The quality of the final product is paramount, with high chemical (>99%) and isotopic (≥98%) purity being essential for reliable results.[1]

Application as an Internal Standard in LC-MS

N-Propyl-d7-amine is widely used as an internal standard for the quantification of n-propylamine and related compounds in various matrices.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for the use of N-Propyl-d7-amine in a quantitative bioanalytical method.

Caption: Workflow for quantitative analysis using N-Propyl-d7-amine.

Step-by-Step Protocol: Quantification in Plasma

-

Standard and Sample Preparation:

-

Prepare calibration standards of n-propylamine at various concentrations.

-

Prepare a working solution of N-Propyl-d7-amine internal standard.

-

To an aliquot of plasma sample, add the internal standard solution.

-

-

Sample Extraction:

-

Perform a protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto a suitable LC column (e.g., C18).

-

Use a mobile phase gradient to separate the analyte from matrix components.

-

Detect the analyte and internal standard using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

n-Propylamine transition: e.g., m/z 60.1 → 43.1

-

N-Propyl-d7-amine transition: e.g., m/z 67.2 → 48.1

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

Trustworthiness and Self-Validation: This protocol is inherently self-validating. Any loss of analyte during the extraction or injection process will be mirrored by a proportional loss of the internal standard. This ensures that the ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise quantification.[4]

Conclusion

N-Propyl-d7-amine is a powerful tool for researchers and scientists in the field of drug development and other areas requiring precise quantitative analysis. Its properties as a stable isotope-labeled internal standard make it an essential component of robust and reliable LC-MS methods. By understanding its chemical characteristics and implementing it within a validated workflow, researchers can have high confidence in the accuracy and integrity of their data.

References

- ResolveMass Laboratories Inc. (2025, November 8).

- MedchemExpress.com. (n.d.). n-Propyl-amine-d7 Hydrochloride. Retrieved January 21, 2026.

- Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?

- AptoChem. (n.d.).

- Benchchem. (n.d.).

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ChemBK. (n.d.). N-propyl amine. Retrieved January 21, 2026.

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.). N-PROPYL-D7-AMINE. Retrieved January 21, 2026.

- ChemicalBook. (n.d.). N-PROPYL-D7-AMINE CAS#: 744184-05-2. Retrieved January 21, 2026.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-PROPYL-D7-AMINE [chemicalbook.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. medchemexpress.com [medchemexpress.com]

Synthesis and isotopic purity of N-Propyl-d7-amine

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of N-Propyl-d7-amine

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of N-Propyl-d7-amine, a crucial deuterated compound in pharmaceutical research and development. Deuterated molecules, where hydrogen atoms are replaced by their stable isotope deuterium, are increasingly vital as internal standards in bioanalytical assays and as active pharmaceutical ingredients (APIs) with potentially improved metabolic profiles.[1][2] This document details a robust synthetic pathway, explains the rationale behind experimental choices, and outlines the critical analytical methodologies required to verify isotopic purity and structural integrity, ensuring compliance and reliability in drug development pipelines.

The Strategic Importance of Deuteration in Drug Development

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, is a subtle structural modification that can have profound effects on a molecule's physicochemical properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a significant kinetic isotope effect (KIE). This effect can decrease the rate of metabolic reactions that involve C-H bond cleavage, a common pathway for drug degradation by enzymes such as Cytochrome P450.

Key advantages of deuteration include:

-

Enhanced Metabolic Stability: By slowing down metabolism, deuteration can increase a drug's half-life and bioavailability, potentially leading to lower required doses and improved safety profiles.[2]

-

Improved Pharmacokinetic (PK) Profiles: A more predictable metabolic fate allows for more consistent drug exposure and therapeutic effect.

-

Gold-Standard Internal Standards: In bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated analogues of the analyte are the ideal internal standards.[3] They co-elute with the analyte and exhibit nearly identical ionization behavior, effectively correcting for matrix effects and variability during sample processing.

N-Propyl-d7-amine serves as a critical building block for more complex deuterated molecules or as a stand-alone internal standard for quantifying its non-deuterated counterpart in biological matrices.

Synthesis of N-Propyl-d7-amine: A Chemically Validated Pathway

Achieving high isotopic enrichment requires a synthetic strategy that introduces deuterium atoms efficiently and minimizes opportunities for isotopic scrambling or back-exchange. One of the most reliable and powerful methods for preparing highly deuterated amines is the reduction of a corresponding amide using a deuterated reducing agent.

The chosen pathway for N-Propyl-d7-amine is the reduction of Perdeuteropropionamide (Propanamide-d7) using Lithium Aluminum Deuteride (LiAlD₄).

Rationale for Synthetic Choices

-

Starting Material (Perdeuteropropionamide): Beginning with a fully deuterated C3 precursor is paramount. Attempting to deuterate propylamine directly via H-D exchange often results in incomplete deuteration and a complex mixture of isotopologues.[4] Perdeuteropropionamide ensures that all seven non-exchangeable positions are already deuterated.

-

Reducing Agent (Lithium Aluminum Deuteride - LiAlD₄): LiAlD₄ is a potent source of deuteride ions (D⁻). It is highly effective for the reduction of amides to amines.[5] Using the deuterated form of this reagent ensures that the two hydrogen atoms added during the reduction of the carbonyl group are deuterium atoms, preserving the isotopic integrity of the final product.

Synthetic Workflow Diagram

The logical flow of the synthesis is straightforward, involving the reduction of the amide functional group to an amine.

Caption: Synthetic pathway for N-Propyl-d7-amine via LiAlD₄ reduction.

Detailed Experimental Protocol

Materials:

-

Perdeuteropropionamide (≥98 atom % D)

-

Lithium aluminum deuteride (LiAlD₄) (≥98 atom % D)

-

Anhydrous tetrahydrofuran (THF)

-

Deuterium oxide (D₂O)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlD₄ in anhydrous THF under a positive pressure of nitrogen.

-

Addition of Amide: The perdeuteropropionamide is dissolved in anhydrous THF and added dropwise to the stirred LiAlD₄ suspension at 0 °C. Causality: This slow, cooled addition is crucial to control the initial exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS analysis of quenched aliquots.

-

Quenching: The flask is cooled in an ice bath. The reaction is cautiously quenched by the slow, dropwise addition of D₂O to consume excess LiAlD₄, followed by a 15% aqueous solution of NaOH. Causality: Using D₂O for the initial quench prevents the incorporation of hydrogen into the product or intermediates.

-

Workup: The resulting solids are filtered off, and the filter cake is washed thoroughly with diethyl ether.

-

Extraction: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation.

-

Purification: The crude N-Propyl-d7-amine is purified by fractional distillation to yield the final product as a colorless liquid.

Isotopic Purity Assessment: A Dual-Technique Approach

Verifying the isotopic purity of the synthesized N-Propyl-d7-amine is a critical step that requires a multi-faceted analytical approach. A self-validating system relies on the complementary nature of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[6]

Analytical Workflow Diagram

Caption: Complementary analytical workflow for isotopic purity determination.

Mass Spectrometry (MS) for Isotopologue Distribution

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for determining the distribution of isotopologues.[7][8]

-

Principle: HRMS can resolve the small mass differences between molecules containing different numbers of deuterium atoms. By analyzing the protonated molecular ion cluster ([M+H]⁺), one can determine the relative abundance of the d₇ species versus lower-deuterated species (d₆, d₅, etc.).[9]

-

Procedure: A diluted sample is analyzed by LC-HRMS. The resulting spectrum is examined for the molecular ion cluster. The intensity of each peak (e.g., m/z for C₃D₇NH₃⁺, C₃HD₆NH₃⁺, etc.) is measured, and after correcting for the natural abundance of ¹³C and ¹⁵N, the relative percentage of each isotopologue is calculated.[10][11]

Nuclear Magnetic Resonance (NMR) for Site-Specific Enrichment

While MS provides the overall distribution, NMR spectroscopy provides information about the degree of deuteration at specific positions within the molecule.

-

Proton NMR (¹H-NMR): This is an exceptionally sensitive method for quantifying the amount of residual, non-deuterated material.[12] By integrating the very small signals from residual C-H protons against a known internal standard, one can calculate the overall isotopic enrichment (Atom % D). The absence of significant signals in the propyl region confirms high deuteration.

-

Deuterium NMR (²H-NMR): This technique directly observes the deuterium nuclei.[13] A ²H-NMR spectrum will show signals corresponding to the deuterated positions (CD₃, CD₂, CD₂), confirming that deuteration has occurred at the expected sites.[14] The chemical shifts in ²H-NMR are analogous to those in ¹H-NMR.[13]

Data Summary and Trustworthiness

The combination of these techniques provides a self-validating system. The overall enrichment calculated from ¹H-NMR should be consistent with the isotopologue distribution determined by HRMS. Any discrepancies could indicate issues such as isotopic scrambling or the presence of protonated impurities.

Representative Analytical Data

| Analytical Method | Parameter Measured | Result | Interpretation |

| LC-HRMS | Relative abundance of [M+H]⁺ isotopologues | d₇: 98.5%d₆: 1.3%d₅: 0.2% | Confirms the primary product is the desired fully deuterated species. |

| ¹H-NMR | Integration of residual C-H signals vs. internal standard | < 2% total residual protons | Indicates very high overall deuteration. |

| ²H-NMR | Signal presence and chemical shift | Signals observed at ~2.5, 1.4, 0.9 ppm | Confirms deuterium incorporation at all three positions of the propyl chain. |

| Calculated Purity | Combined Analysis | Isotopic Purity (d₇): 98.5% Isotopic Enrichment: >98 atom % D | Meets typical high-quality standards for use in pharmaceutical R&D. |

Conclusion

The synthesis of N-Propyl-d7-amine with high isotopic purity is a well-defined process achievable through the reduction of a perdeuterated amide precursor with a powerful deuterating agent. The success of the synthesis, however, is critically dependent on a rigorous and multi-pronged analytical validation strategy. By synergistically employing HRMS and NMR spectroscopy, researchers and drug development professionals can ensure the structural integrity, isotopic distribution, and overall enrichment of the final product. This meticulous approach to synthesis and characterization is essential for generating reliable data in pharmacokinetic studies and for the development of safe and effective deuterated therapeutics.[12]

References

- ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.

- Wikipedia. (n.d.). Deuterium NMR.

- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- Benchchem. (n.d.).

- KCAS Bio. (2017).

- Almac. (n.d.).

- PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry.

- ResearchGate. (2014).

- Almac. (n.d.).

- ResolveMass Laboratories Inc. (2025).

- Tokyo Chemical Industry UK Ltd. (n.d.).

- Sigma-Aldrich. (2004). Applications of quantitative d-nmr in analysis of deuterium enriched compounds.

- Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).

- Benchchem. (n.d.). A Technical Guide to Deuterated Internal Standards in Drug Analysis.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- PubMed. (2022).

- OSTI.GOV. (n.d.).

- Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. isotope.com [isotope.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. osti.gov [osti.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. almacgroup.com [almacgroup.com]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. isotope.com [isotope.com]

- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Gold Standard in Bioanalysis: A Technical Guide to N-Propyl-d7-amine as a Deuterated Internal Standard

This guide provides an in-depth technical framework for researchers, analytical scientists, and drug development professionals on the robust application of N-Propyl-d7-amine as a deuterated internal standard (IS) in quantitative mass spectrometry. We will move beyond simple procedural lists to explore the fundamental principles, causality behind methodological choices, and the establishment of a self-validating analytical system, ensuring the highest level of data integrity for bioanalytical studies.

The Imperative for an Ideal Internal Standard in Quantitative Analysis

In the landscape of regulated bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, achieving accuracy and precision is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the modality of choice for its sensitivity and selectivity, but it is not without its vulnerabilities.[1] Variations in sample preparation, analyte recovery, injection volume, and, most critically, matrix effects, can introduce significant error.[1][2] Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting endogenous components from the biological matrix (e.g., plasma, urine), are a primary source of imprecision and inaccuracy.[2]

To compensate for this variability, an internal standard is incorporated into every sample, calibrator, and quality control (QC) sample at a constant concentration.[3] The ideal IS behaves identically to the analyte during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[4] For this reason, a stable isotope-labeled (SIL) version of the analyte, such as N-Propyl-d7-amine for the quantification of n-propylamine, is considered the "gold standard."[5][6] It co-elutes with the analyte and experiences the same matrix effects and procedural losses, allowing for a highly reliable normalization of the analyte's response.[1][7]

Analyte and Internal Standard Profile: A Comparative Overview

The foundational principle of using a SIL-IS is that its physicochemical properties are nearly identical to the unlabeled analyte, with the key difference being its mass. This ensures analogous behavior throughout the analytical workflow.

| Property | n-Propylamine (Analyte) | N-Propyl-d7-amine (Internal Standard) | Rationale for Equivalence |

| Molecular Formula | C₃H₉N | C₃D₇H₂N (as CD₃(CD₂)₂NH₂) | Identical core structure ensures similar polarity and chemical reactivity. |

| Molecular Weight | 59.11 g/mol [1] | 66.15 g/mol [6] | Mass difference of +7 Da provides clear mass spectrometric distinction without isotopic overlap. |

| CAS Number | 107-10-8[1] | 344298-88-0 (for HCl salt)[8] | Unique identifiers for each compound. |

| Boiling Point | 48 °C[3][9] | 48 °C[6] | Identical boiling points suggest identical chromatographic behavior under GC or volatile LC conditions. |

| Melting Point | -83 °C[3][9] | -83 °C[6] | Similar solid-state properties. |

| Density | 0.719 g/mL at 25 °C[9] | 0.803 g/mL at 25 °C[6] | Minor difference due to the heavier deuterium isotope; does not impact analytical performance. |

| pKa (conjugate acid) | 10.71[3] | ~10.71 | The kinetic isotope effect has a negligible impact on the pKa, ensuring identical acid-base properties during extraction and chromatography. |

| Appearance | Colorless liquid[1] | Colorless liquid | Identical physical state. |

The Principle of Isotope Dilution: A Self-Validating System

The use of N-Propyl-d7-amine operates on the principle of isotope dilution mass spectrometry (IDMS). A known, fixed amount of the deuterated standard is added ("spiked") into an unknown sample at the earliest stage of sample preparation. The subsequent analysis measures the ratio of the endogenous, unlabeled analyte to the stable isotope-labeled internal standard.

Because both compounds are processed identically, any loss or variation affects both proportionally, leaving the ratio of their signals unchanged. This ratiometric approach is the cornerstone of a robust, self-validating system.

Sources

- 1. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myadlm.org [myadlm.org]

- 3. Propylamine - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Propyl-d7-amine 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. Propylamine | 107-10-8 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 107-10-8 CAS MSDS (Propylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Quintessential Guide to N-Propyl-d7-amine in Mass Spectrometry: A Senior Application Scientist's Perspective

Foreword: The Pursuit of Precision in Quantitative Analysis

In the landscape of modern analytical science, particularly within drug development and clinical research, the demand for unparalleled accuracy and precision in quantitative mass spectrometry is non-negotiable. The inherent variability of complex biological matrices, coupled with the subtleties of instrumental performance, presents a constant challenge to the integrity of our data. It is in this context that stable isotope-labeled internal standards have emerged as an indispensable tool. This guide provides an in-depth exploration of a particularly valuable, yet often under-discussed reagent: N-Propyl-d7-amine. We will delve into its core applications, the scientific rationale behind its use, and practical, field-tested protocols for its implementation.

The Foundational Role of Deuterated Internal Standards

Quantitative analysis by mass spectrometry, especially when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is susceptible to several sources of error. These include matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, inconsistencies in sample preparation leading to variable analyte recovery, and instrumental drift over the course of an analytical run.[1]

To mitigate these variables, an internal standard (IS) is introduced into each sample at a known concentration. The ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest. Deuterated internal standards, where one or more hydrogen atoms are replaced with their stable isotope, deuterium (²H or D), are widely considered the gold standard.[2] This is because the substitution of hydrogen with deuterium results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[2]

The key advantages of using a deuterated internal standard like N-Propyl-d7-amine include:

-

Co-elution with the analyte: Ensuring that both the analyte and the IS experience the same matrix effects and chromatographic conditions.

-

Similar extraction recovery: Minimizing variability introduced during sample preparation steps.

-

Correction for ionization suppression/enhancement: As both compounds are in the same droplet during ionization, they are affected similarly.

By calculating the ratio of the analyte signal to the internal standard signal, these sources of error can be effectively normalized, leading to significantly improved accuracy and precision in quantification.

N-Propyl-d7-amine: Properties and Rationale for Use

N-Propyl-d7-amine is the deuterated isotopologue of n-propylamine. Its utility in mass spectrometry stems from its ability to serve as an excellent internal standard for the quantification of primary amines, a class of compounds that includes numerous pharmaceuticals, metabolites, and signaling molecules.

| Property | Value | Source |

| Chemical Formula | C₃H₂D₇N | [3] |

| Molecular Weight | 66.15 g/mol | [3] |

| Isotopic Purity | Typically ≥98 atom % D | Commercially Available |

| Primary Application | Internal Standard for GC-MS and LC-MS | [4] |

The choice of a deuterated standard with a high degree of deuterium incorporation, such as the hepta-deuterated N-propyl-d7-amine, is crucial. This significant mass shift of +7 amu compared to its unlabeled counterpart ensures that the mass-to-charge ratio (m/z) of the internal standard is well-separated from the natural isotopic distribution of the analyte, preventing cross-contribution and ensuring accurate measurement.

Mass Spectrometric Behavior of N-Propyl-d7-amine: A Predictive Analysis

While a publicly available, experimentally determined mass spectrum for N-Propyl-d7-amine is not readily found, its fragmentation pattern under electron ionization (EI) can be confidently predicted based on the well-established fragmentation of aliphatic amines. The dominant fragmentation pathway for primary amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[5][6]

For non-deuterated n-propylamine (C₃H₉N, MW = 59.11), the α-cleavage results in the loss of an ethyl radical (•C₂H₅) to produce the highly stable iminium ion [CH₂=NH₂]⁺ at m/z 30, which is typically the base peak in the spectrum.[7]

Applying this principle to N-Propyl-d7-amine (CD₃CD₂CD₂NH₂), the α-cleavage would involve the loss of a deuterated ethyl radical (•C₂D₅).

Therefore, the predicted base peak for N-Propyl-d7-amine would be at m/z 34 . This predictable and stable fragmentation makes it an excellent candidate for selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS applications.

Core Applications of N-Propyl-d7-amine in Mass Spectrometry

Internal Standard for the Quantification of Primary Amines

The primary application of N-Propyl-d7-amine is as an internal standard for the quantitative analysis of structurally similar primary amines. This is particularly relevant in:

-

Pharmaceutical Analysis: For quantifying amine-containing drugs and their metabolites in biological fluids.

-

Clinical Chemistry and Metabolomics: For the analysis of biogenic amines (e.g., histamine, putrescine) and amino acid metabolites, which can serve as biomarkers for various diseases.[8][9]

-

Neuroscience: For the quantification of neurotransmitters such as dopamine and serotonin, which are often derivatized to primary amines before analysis.[10][11][12]

-

Forensic Toxicology: In the analysis of amphetamines and other stimulant drugs.[3]

This protocol provides a generalized workflow. Specific parameters such as chromatographic conditions and mass spectrometer settings must be optimized for the specific analyte of interest.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Prepare a stock solution of N-Propyl-d7-amine at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma, urine) with known concentrations of the analyte stock solution.

-

To each calibration standard and QC sample, add a fixed amount of the N-Propyl-d7-amine stock solution to achieve a constant final concentration. The concentration of the internal standard should be chosen to provide a robust signal in the mass spectrometer.

-

-

Sample Preparation:

-

To an aliquot of the unknown sample (e.g., 100 µL of plasma), add the same fixed amount of the N-Propyl-d7-amine internal standard solution as used for the calibration standards.

-

Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte and internal standard.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples onto an appropriate LC column for chromatographic separation.

-

Develop a mass spectrometry method in MRM mode, monitoring for at least one precursor-product ion transition for the analyte and one for N-Propyl-d7-amine (e.g., for N-Propyl-d7-amine, a potential transition would be based on its protonated molecule).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the known concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Derivatization and Isotopic Labeling

In addition to its direct use as an internal standard, N-Propyl-d7-amine can be a valuable tool in derivatization strategies. Many polar compounds, including some amines, exhibit poor chromatographic retention and ionization efficiency. Derivatization can be employed to improve these characteristics.[3][13]

A powerful approach is to use a deuterated derivatizing agent to create an internal standard from the analyte itself. While N-Propyl-d7-amine is a primary amine and not a typical derivatizing agent, the principle can be illustrated with a closely related compound, propyl-d7 chloroformate. In a novel approach, gentamicin, a multi-component aminoglycoside, was derivatized with propyl-d7 chloroformate to generate the internal standard, while the analyte in the samples was derivatized with non-labeled propyl chloroformate.[5] This created an ideal internal standard that was structurally analogous and co-eluted perfectly. This concept highlights the versatility of incorporating deuterated alkyl groups in derivatization strategies.

Future Perspectives and Conclusion

The utility of N-Propyl-d7-amine and similar deuterated building blocks in mass spectrometry is poised to expand. As metabolomics and personalized medicine advance, the need for accurate quantification of a wide array of small molecules will continue to grow. The principles outlined in this guide—the use of stable isotope-labeled internal standards to correct for analytical variability—are fundamental to achieving the high-quality data required in these demanding fields.

N-Propyl-d7-amine offers a robust, reliable, and scientifically sound solution for the quantification of primary amines. Its predictable mass spectrometric behavior and chemical similarity to a broad class of analytes make it a valuable reagent in the modern analytical laboratory. By understanding the principles behind its application and adhering to rigorous experimental protocols, researchers can significantly enhance the accuracy, precision, and trustworthiness of their mass spectrometry data.

References

-

Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. Nature Communications. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. NIH National Library of Medicine. [Link]

-

Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. ResearchGate. [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

-

Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. PubMed. [Link]

-

A quantitative description of excitatory amino acid neurotransmitter responses on cultured embryonic Xenopus spinal neurons. PubMed. [Link]

-

Therapeutic drug monitoring and LC-MS/MS. PubMed. [Link]

-

A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]

-

Therapeutic Drug Monitoring. Bioanalytical Mass Spectrometry Group. [Link]

-

Literature update of analytical methods for biogenic amines determination in food and beverages. MOST Wiedzy. [Link]

-

Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with. FDA. [Link]

-

Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Propylamine. NIST WebBook. [Link]

-

LC-MS/MS based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Phenomenex. [Link]

-

1-Propanamine, N-propyl-. NIST WebBook. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Therapeutic Drug Monitoring by LC-MS/MS. Chromsystems. [Link]

-

Quantitative and Qualitative Analysis of Neurotransmitter and Neurosteroid Production in Cerebral Organoids during Differentiation. NIH National Library of Medicine. [Link]

-

Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. NIH National Library of Medicine. [Link]

-

Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

-

A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. [Link]

-

The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. MDPI. [Link]

-

Simultaneous Determination of Seven Biogenic Amines in Foodstuff Samples Using One-Step Fluorescence Labeling and Dispersive Liquid–Liquid Microextraction Followed by HPLC-FLD and Method Optimization Using Response Surface Methodology. ResearchGate. [Link]

-

Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs. National Institute of Justice. [Link]

-

Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neurology. [Link]

-

The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. PubMed. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. [Link]

-

In vitro study of the metabolic effects of D-amino acids. PubMed. [Link]

Sources

- 1. Benzenamine, N-propyl- [webbook.nist.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs | National Institute of Justice [nij.ojp.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Propylamine [webbook.nist.gov]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A quantitative description of excitatory amino acid neurotransmitter responses on cultured embryonic Xenopus spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to N-Propyl-d7-amine for Robust Metabolic Profiling Studies

Abstract

In the landscape of quantitative bioanalysis, particularly within metabolic profiling, the pursuit of precision, accuracy, and reproducibility is paramount. The complexity of biological matrices necessitates the use of internal standards to correct for analytical variability. This guide provides an in-depth technical overview of N-Propyl-d7-amine, a deuterated internal standard, and its application in mass spectrometry-based metabolic profiling. We will explore the fundamental principles of stable isotope dilution, the unique advantages of N-Propyl-d7-amine, and provide field-proven protocols for its implementation. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their metabolomics data.

The Imperative for Internal Standards in Metabolomics

Metabolomics, the comprehensive study of small molecules in a biological system, is highly susceptible to variations introduced during sample preparation and analysis.[1][2] These variations can arise from multiple sources, including:

-

Sample Preparation: Inconsistent extraction recovery and sample loss during handling.[3][4]

-

Chromatographic Separation: Fluctuations in retention time and peak shape.[4]

-

Mass Spectrometry Detection: Matrix effects, ion suppression or enhancement, and instrument drift.[4][5][6]

To mitigate these sources of error, an internal standard (IS) is introduced to all samples, calibrators, and quality controls at a known concentration.[7] The ideal IS closely mimics the physicochemical properties of the analyte, allowing it to compensate for variability throughout the analytical workflow.[7] Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard" for quantitative mass spectrometry.[7]

N-Propyl-d7-amine: A Deuterated Internal Standard of Choice

N-Propyl-d7-amine is the deuterated form of n-propylamine, where seven hydrogen atoms have been replaced with deuterium.[8] This isotopic substitution results in a compound that is chemically and physically almost identical to its unlabeled counterpart but has a distinct, higher mass.[5][9]

Physicochemical Properties

A clear understanding of the properties of N-Propyl-d7-amine is crucial for its effective implementation.

| Property | Value | Source |

| Chemical Formula | C₃H₂D₇N | [8] |

| Molecular Weight | 66.15 g/mol | [8] |

| Boiling Point | 48 °C | [10] |

| Melting Point | -83 °C | [10] |

| Density | 0.803 g/mL at 25 °C | |

| Isotopic Purity | Typically ≥98 atom % D | [5] |

| Mass Shift | M+7 |

The Rationale for Deuteration

The use of deuterated standards like N-Propyl-d7-amine is preferred in LC-MS based metabolomics for several key reasons:

-

Co-elution with Analyte: Due to their near-identical chemical properties, deuterated standards co-elute with the endogenous analyte during chromatographic separation.[5][9] This ensures that both the analyte and the standard experience the same matrix effects and ionization suppression or enhancement at the same time.[3]

-

Similar Extraction Recovery: The deuterated standard will have the same extraction recovery as the native analyte, effectively correcting for losses during sample preparation.[4][9]

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.[4]

-

Chemical Stability: Deuterium is a stable, non-radioactive isotope, making it safe to handle and incorporate into analytical workflows.[6]

The following diagram illustrates the foundational principle of using a deuterated internal standard in a typical LC-MS workflow.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Implementation of N-Propyl-d7-amine

The following protocol provides a step-by-step guide for the use of N-Propyl-d7-amine as an internal standard in a targeted metabolomics study of amine-containing compounds.

Materials and Reagents

-

N-Propyl-d7-amine (≥98% isotopic purity)

-

Unlabeled n-Propylamine (for calibration standards)

-

LC-MS grade water, methanol, and acetonitrile

-

Formic acid (or other appropriate mobile phase modifier)

-

Biological matrix (e.g., plasma, urine, cell lysate)

-

Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock and working solutions is fundamental to the entire quantitative workflow. Any errors at this stage will propagate through the analysis.

-

N-Propyl-d7-amine (IS) Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a precise amount of N-Propyl-d7-amine.

-

Dissolve in a known volume of an appropriate solvent (e.g., methanol) to achieve the target concentration.

-

Store at -20°C or as recommended by the supplier.

-

-

Analyte Stock Solution (e.g., 1 mg/mL):

-

Prepare a stock solution of the non-labeled analyte (n-propylamine) in the same manner as the IS.

-

-

IS Working Solution:

-

Calibration Curve Standards:

-

Perform serial dilutions of the analyte stock solution to create a series of calibration standards at different concentrations.

-

Spike each calibration standard with the IS working solution to achieve the same final IS concentration in all standards.

-

Sample Preparation

Causality: Adding the internal standard early in the sample preparation process is critical to account for any analyte loss during extraction and subsequent handling steps.[11][12]

-

Thaw Samples: Thaw biological samples (e.g., plasma) on ice.

-

Spike with IS: To a known volume of your sample (e.g., 100 µL of plasma), add a small, precise volume of the IS working solution. Vortex briefly.

-

Protein Precipitation: Add 3-4 volumes of ice-cold protein precipitation solvent (e.g., 400 µL of methanol) to the sample.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS analysis.

Caption: Standard sample preparation workflow with internal standard spiking.

LC-MS/MS Analysis

Causality: The chromatographic method should be optimized to achieve good peak shape and separation from other matrix components. The mass spectrometer parameters must be tuned for both the analyte and the deuterated internal standard.

-

Chromatography: Utilize a suitable column (e.g., HILIC for polar amines) with an appropriate mobile phase gradient to achieve chromatographic separation.

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Develop a multiple reaction monitoring (MRM) method.

-

Determine the precursor and product ion transitions for both n-propylamine and N-Propyl-d7-amine. Alkylamines typically undergo a characteristic alpha-cleavage.[13]

-

Optimize collision energies for each transition.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| n-Propylamine | [M+H]⁺ ≈ 60.1 | e.g., ~43.1 |

| N-Propyl-d7-amine | [M+H]⁺ ≈ 67.1 | e.g., ~49.1 |

Note: The exact m/z values for product ions should be empirically determined on your specific instrument.

Data Analysis and Validation

Causality: The use of a stable isotope-labeled internal standard simplifies data analysis by normalizing for variations. However, the method must still be validated to ensure it meets regulatory and scientific standards.

Quantification

-

Integrate the peak areas for both the analyte and the internal standard in all samples, calibrators, and quality controls.

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A robust analytical method requires thorough validation. Key validation parameters include:

-

Linearity: The range over which the assay is accurate and precise.

-

Accuracy and Precision: Assessed using quality control (QC) samples at multiple concentration levels.

-

Selectivity and Specificity: Ensuring no interference from other matrix components.

-

Matrix Effect: Evaluating the impact of the biological matrix on ionization efficiency.[4] The use of a co-eluting SIL-IS like N-Propyl-d7-amine is the most effective way to compensate for matrix effects.[14]

-

Extraction Recovery: The efficiency of the extraction process.[9]

-

Stability: Analyte stability in the biological matrix under different storage conditions.

Conclusion: Ensuring Data Integrity in Metabolic Profiling

References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Unknown Author. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- AptoChem. (n.d.).

- ResolveMass Laboratories Inc. (2025, November 8).

- BenchChem. (2025). A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope.

- Sysi-Aho, M., et al. (n.d.).

- Unknown Author. (n.d.).

- Mtoz Biolabs. (n.d.). How Much Internal Standard Should Be Added in Targeted Metabolomics?.

- BiotechPack. (n.d.). How much internal standard is added in targeted metabolomics?.

- Sysi-Aho, M., et al. (2011). Normalization method for metabolomics data using optimal selection of multiple internal standards. PMC - PubMed Central.

- ChemicalBook. (n.d.). N-PROPYL-D7-AMINE.

- MedchemExpress.com. (n.d.). n-Propyl-amine-d7 Hydrochloride.

- IROA Technologies. (2025, October 27). Internal Standard Sets for Reliable Metabolomic Analysis.

- Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.

- Sigma-Aldrich. (n.d.).

- O'Sullivan, A., et al. (n.d.). Experimental design and reporting standards for metabolomics studies of mammalian cell lines. PMC - PubMed Central.

- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.

- Jian, W., et al. (n.d.).

-

B-MIS normalization for targeted or untargeted metabolomics is freely available at [Link].

- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar.

- IsoLife. (n.d.). Internal Standards in metabolomics.

- LGC Standards. (n.d.). Di-n-propyl-d7-amine (mono-propyl-d7).

- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.

- rons. (n.d.). n-Propyl-d7-amine HCl 5mg.

- ChemBK. (n.d.). N-propyl amine.

- Chem-Impex. (n.d.). N-Propyl-N-isopropylamine.

- CDN Isotopes. (n.d.). N-Methyl-d3-propyl-d7-amine.

- ChemicalBook. (n.d.). N-PROPYL-D7-AMINE | 744184-05-2.

- NIST. (n.d.). N-Methyl-N-propyl-propylamine. NIST WebBook.

- NIST. (n.d.). Benzenamine, N-propyl-. NIST WebBook.

- LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Chemistry LibreTexts.

- Ma, J., et al. (2011, October 1). Comprehensive profiling and quantitation of amine group containing metabolites. PubMed.

- Sasabe, R., et al. (2017, February 15).

- Cerny, M.A., et al. (n.d.). THE EFFECTIVE APPLICATION OF METABOLITE PROFILING IN DRUG DESIGN AND DISCOVERY.

- de Souza, A.O., et al. (n.d.).

- Kumar, R., et al. (2020, October 29).

Sources

- 1. iroatech.com [iroatech.com]

- 2. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-PROPYL-D7-AMINE [chemicalbook.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. chembk.com [chembk.com]

- 11. How Much Internal Standard Should Be Added in Targeted Metabolomics? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. How much internal standard is added in targeted metabolomics? | Baitaipeike Biotechnology [en.biotech-pack.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. scispace.com [scispace.com]

A Researcher's In-Depth Technical Guide to N-Propyl-d7-amine for Advanced Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Accurate Quantification

In the landscape of modern analytical research, particularly within drug development and metabolism studies, the pursuit of precision is paramount. The ability to unequivocally quantify an analyte in a complex biological matrix underpins the validity of pharmacokinetic, toxicokinetic, and metabolic profiling studies. It is in this context that isotopically labeled internal standards have emerged as indispensable tools. This guide focuses on a specific, yet versatile, deuterated standard: N-Propyl-d7-amine. As a Senior Application Scientist, my objective is to provide not just a list of suppliers, but a comprehensive technical resource that delves into the rationale behind its use, the critical quality attributes to consider, and practical guidance for its application in liquid chromatography-mass spectrometry (LC-MS) workflows.

The Critical Role of Deuterated Internal Standards in Mass Spectrometry

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS is to provide a reliable reference point that behaves nearly identically to the analyte of interest throughout the entire analytical process.[1] N-Propyl-d7-amine, where seven hydrogen atoms are replaced with deuterium, is chemically analogous to its non-labeled counterpart, n-propylamine. This near-identical chemical nature ensures that it co-elutes with the analyte and experiences similar effects from the sample matrix, such as ionization suppression or enhancement.[1] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification even when sample loss occurs during preparation or when instrument response fluctuates.[1]

The use of deuterated standards is particularly crucial in regulated bioanalysis, where guidelines from bodies like the FDA and EMA emphasize the need for robust and reproducible methods. By compensating for variability in sample preparation and instrument drift, SIL-IS like N-Propyl-d7-amine significantly enhance the accuracy and precision of quantitative data.[1]

N-Propyl-d7-amine: A Profile

N-Propyl-d7-amine is a deuterated form of n-propylamine, a primary amine. It is typically supplied as a hydrochloride salt (HCl) to improve its stability and handling.

Chemical Structure:

Caption: Chemical structure of N-Propyl-d7-amine.

Key Properties:

| Property | Value | Source |

| Molecular Formula | C₃H₂D₇N | [2] |

| Molecular Weight | 66.15 g/mol | [3][4] |

| CAS Number | 744184-05-2 | [5] |

| Form | Typically a liquid or solid (as HCl salt) | [4] |

| Storage Temperature | -20°C is recommended for long-term stability | [4] |

Commercial Suppliers and Quality Considerations

The selection of a reliable commercial supplier for N-Propyl-d7-amine is a critical first step in developing a robust quantitative assay. The quality of the deuterated standard directly impacts the accuracy of the experimental results. Key quality attributes to consider are isotopic purity and chemical purity.

Isotopic Purity: This refers to the percentage of the compound that is fully deuterated. High isotopic purity (typically ≥98 atom % D) is essential to minimize signal interference from any partially deuterated or non-deuterated species.

Chemical Purity: This indicates the percentage of the material that is the desired compound, free from other chemical impurities. High chemical purity (typically >98%) ensures that observed signals are not from contaminants.

Below is a comparative table of prominent commercial suppliers of N-Propyl-d7-amine and its hydrochloride salt. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify the quality of the product.

| Supplier | Product Name | CAS Number | Isotopic Purity (Typical) | Chemical Purity (Typical) | Form |

| C/D/N Isotopes Inc. | n-Propyl-d7-amine HCl | 344298-88-0 | 98 atom % D | >98% | Solid |

| Sigma-Aldrich | Propyl-d7-amine | 744184-05-2 | 98 atom % D | ≥99% | Liquid |

| MedchemExpress | n-Propyl-amine-d7 Hydrochloride | 344298-88-0 | Not explicitly stated, request CoA | >98% | Solid |

| Santa Cruz Biotechnology | n-Propylamine-d7 | 744184-05-2 | ≥98% | ≥98% | Liquid |

| Toronto Research Chemicals | n-Propyl-d7-amine | 744184-05-2 | Not explicitly stated, request CoA | Not explicitly stated, request CoA | Liquid |

Note: Product availability and specifications are subject to change. Always consult the supplier's website and CoA for the most current information.

Synthesis and Potential Impurities

Understanding the synthetic route of N-Propyl-d7-amine provides insight into potential impurities that could interfere with an assay. A common method for the synthesis of deuterated amines involves the reduction of a corresponding amide or nitrile using a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄). For N-Propyl-d7-amine, a plausible route is the reduction of deuterated propionitrile or deuterated propanamide.

Another approach involves the amination of a deuterated alcohol. For instance, deuterated propanol can be reacted with ammonia over a suitable catalyst.[6]

Caption: A simplified potential synthetic pathway for N-Propyl-d7-amine.

Potential impurities to be aware of include:

-

Partially deuterated species: Incomplete deuteration during the synthesis can lead to the presence of N-propylamines with fewer than seven deuterium atoms.

-

Isomeric impurities: Depending on the starting materials and reaction conditions, small amounts of iso-propyl-d7-amine could potentially be formed.

-

Residual solvents and reagents: Solvents and reagents used in the synthesis and purification process may be present in trace amounts.

-

Over-alkylation products: The reaction of the newly formed primary amine with the starting material can lead to the formation of di- and tri-n-propyl-d7-amines.

A thorough examination of the supplier's CoA, which should include data from analytical techniques such as NMR and mass spectrometry, is essential to confirm the purity and identity of the standard.

Experimental Protocol: Quantification of a Primary Amine Analyte in a Biological Matrix using N-Propyl-d7-amine as an Internal Standard

This section provides a detailed, step-by-step methodology for the use of N-Propyl-d7-amine as an internal standard in a typical LC-MS/MS workflow for the quantification of a primary amine analyte in a biological matrix (e.g., plasma or urine). This protocol is a template and should be optimized for the specific analyte and matrix.

5.1. Materials and Reagents

-

N-Propyl-d7-amine (from a reputable supplier)

-

Analyte of interest (certified reference material)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Formic acid (or other appropriate mobile phase modifier)

-

Biological matrix (e.g., human plasma, rat urine)

-

Solid-phase extraction (SPE) cartridges or protein precipitation plates

5.2. Preparation of Stock and Working Solutions

-

N-Propyl-d7-amine Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh a known amount of N-Propyl-d7-amine and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

-

Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the analyte of interest in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create a series of calibration standards at appropriate concentrations. Prepare a working solution of the N-Propyl-d7-amine IS by diluting the stock solution with methanol to a final concentration that will result in a robust signal in the LC-MS/MS system (e.g., 100 ng/mL).

5.3. Sample Preparation

The choice of sample preparation technique will depend on the analyte and the complexity of the biological matrix. Protein precipitation is a common and straightforward method.

-

Spiking: To 100 µL of the biological matrix (calibrator, quality control sample, or unknown sample), add 10 µL of the N-Propyl-d7-amine IS working solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Sources

A Senior Application Scientist's Guide to the Safe Handling and Application of N-Propyl-d7-amine in the Laboratory

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding N-Propyl-d7-amine

N-Propyl-d7-amine is a deuterated analog of n-propylamine, a primary alkylamine.[1][2] Its value in the scientific community, particularly in pharmaceutical development and bioanalysis, stems from its utility as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (MS).[3][4] The incorporation of seven deuterium atoms provides a distinct mass shift from its endogenous or non-labeled counterpart, allowing for precise and accurate quantification by correcting for variability during sample preparation and analysis.[5][6]

However, the chemical reactivity and toxicological profile of N-Propyl-d7-amine are fundamentally governed by its non-deuterated parent compound, n-propylamine.[7][8] Therefore, all handling and safety protocols must be based on the significant hazards associated with n-propylamine. This guide provides an in-depth framework for the safe handling, storage, application, and disposal of N-Propyl-d7-amine, grounding every recommendation in the principles of chemical causality and laboratory best practices.

Hazard Assessment and Toxicological Profile

The primary hazards of N-Propyl-d7-amine are directly attributable to the n-propylamine structure. Deuteration does not mitigate its flammability, corrosivity, or toxicity.[8] The Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA) provide stringent guidelines for handling aliphatic amines due to their potent reactivity and health effects.[9][10][11]

Table 1: GHS Hazard Profile of n-Propylamine

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement (Examples) |

|---|---|---|---|

| Flammable Liquids | 🔥 | H225: Highly flammable liquid and vapour.[12] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[13] |

| Acute Toxicity (Oral) | 💀 | H302: Harmful if swallowed.[12] | P301+P312: IF SWALLOWED: Call a POISON CENTRE or doctor if you feel unwell.[13] |

| Acute Toxicity (Dermal) | 💀 | H311: Toxic in contact with skin.[12] | P280: Wear protective gloves/protective clothing. |

| Acute Toxicity (Inhalation) | 💀 | H331: Toxic if inhaled.[12] | P261: Avoid breathing vapours. |